sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
This compound, chemically designated as sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (monohydrate), is identified as oxacillin sodium . It belongs to the penicillinase-resistant penicillin class of β-lactam antibiotics, characterized by a bicyclic core structure (4-thia-1-azabicyclo[3.2.0]heptane) and a 5-methyl-3-phenylisoxazole substituent at the 6-position . Oxacillin sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), rendering it effective against Gram-positive pathogens, particularly penicillinase-producing Staphylococcus aureus .
Properties
IUPAC Name |
sodium;3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUVBBMAXXHEQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N3NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the introduction of the oxazole ring and other functional groups. Common reagents used in these reactions include sodium hydride, phenylacetyl chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interactions with biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula: C₁₉H₁₈N₃NaO₅S·H₂O
- Molecular weight: 441.43 g/mol
- Solubility: Freely soluble in water, slightly soluble in ethanol, and poorly soluble in chloroform .
- Stability: Susceptible to hydrolysis under acidic conditions due to β-lactam ring degradation .
Comparison with Structurally Similar β-Lactam Antibiotics
Oxacillin sodium shares structural and functional similarities with other isoxazolyl penicillins and β-lactams. Key comparators include flucloxacillin , cloxacillin , dicloxacillin , nafcillin , and ampicillin .
Structural Modifications and Antimicrobial Spectrum
Key Observations:
Substituent Effects :
- The 3-phenyl group in oxacillin confers resistance to penicillinases .
- Halogenation (e.g., flucloxacillin’s 2-chloro-6-fluoro substitution) enhances lipophilicity, improving tissue penetration and MRSA coverage .
- Dichlorophenyl groups in dicloxacillin increase serum half-life due to reduced renal clearance .
Stability and Solubility: Oxacillin and cloxacillin exhibit similar solubility profiles, but nafcillin’s naphthoyl group reduces aqueous solubility, necessitating parenteral administration . Ampicillin’s polar α-amino group enables Gram-negative activity but increases susceptibility to β-lactamases .
Pharmacokinetic and Stability Data
Stability Trends:
- Oxacillin degrades rapidly at pH < 3, limiting oral bioavailability unless administered with food .
- Nafcillin and dicloxacillin demonstrate superior stability, enabling prolonged antibacterial effects .
Clinical and Research Implications
Oxacillin sodium remains a first-line agent for methicillin-sensitive S. aureus (MSSA) infections. However, its utility is overshadowed by flucloxacillin in regions with high MRSA prevalence . Structural analogs like nafcillin are preferred in settings requiring intravenous administration due to enhanced stability .
Biological Activity
The compound sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic molecule with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds featuring a thiazolidine ring and an oxazole moiety. Its structural complexity contributes to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 459.5 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 4 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The results suggest that the compound inhibits bacterial growth effectively, making it a candidate for further development as an antibiotic.
Case Study: MRSA Inhibition
In a controlled study, the compound was applied to MRSA cultures, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This activity was comparable to established antibiotics like vancomycin, suggesting its potential utility in treating resistant infections .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes associated with disease processes. For instance, it has been identified as a potent inhibitor of tyrosinase , an enzyme involved in melanin production and linked to certain skin disorders.
Tyrosinase Inhibition Study
In a recent study, the compound displayed an IC50 value of 15 µM against tyrosinase, indicating strong inhibitory potential. This could have implications for cosmetic applications targeting hyperpigmentation .
Q & A
Q. What mechanistic studies elucidate its interaction with penicillin-binding proteins (PBPs)?
- Methodological Answer : Employ:
- Fluorescence Polarization : Competitive binding assays using Bocillin FL as a PBP probe.
- Molecular Dynamics Simulations : Model the acyl-enzyme intermediate formation (e.g., PBP2a in MRSA).
- MALDI-TOF MS : Detect covalent adducts between the β-lactam and PBP active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
